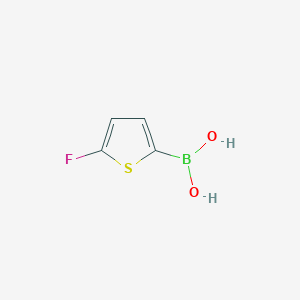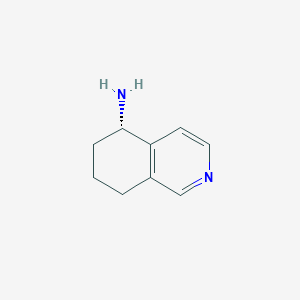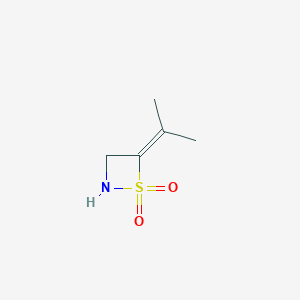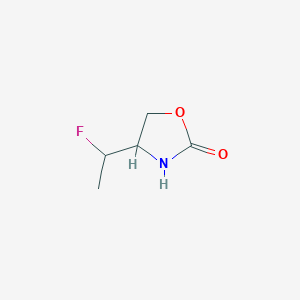
5-Fluoro-1-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methylindoline is a fluorinated indole derivative with the molecular formula C9H8FN. It is a significant compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific research areas. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indoline ring imparts distinct chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of 1-methylindoline. This process typically uses reagents such as Selectfluor or cesium fluoroxysulfate (CsOSO3F) in the presence of a suitable solvent like acetonitrile or methanol . The reaction conditions often require controlled temperatures to ensure selective fluorination at the 5-position of the indoline ring.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-fluoro-2-nitrotoluene with a reducing agent like iron powder in acetic acid can yield this compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-methylindoline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different products depending on the reducing agent and conditions used.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Selectfluor, cesium fluoroxysulfate, and other electrophilic fluorinating agents.
Major Products Formed
Oxidation: this compound-2,3-dione.
Reduction: Various reduced forms of the indoline ring.
Substitution: Fluorinated indoline derivatives with substitutions at different positions on the ring.
Aplicaciones Científicas De Investigación
5-Fluoro-1-methylindoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Lacks the methyl group at the 1-position, resulting in different chemical and biological properties.
1-Methylindoline: Lacks the fluorine atom, affecting its reactivity and interactions.
5-Fluoro-2-methylindoline: Has a methyl group at the 2-position instead of the 1-position, leading to variations in its chemical behavior.
Uniqueness
5-Fluoro-1-methylindoline is unique due to the combined presence of both a fluorine atom and a methyl group on the indoline ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, while the methyl group affects its steric properties and overall molecular shape .
Propiedades
IUPAC Name |
5-fluoro-1-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZRUJWPZZYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)




![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)




